molecular formula C8H18ClNO2 B13562351 [4-(Dimethylamino)oxan-4-yl]methanolhydrochloride

[4-(Dimethylamino)oxan-4-yl]methanolhydrochloride

Cat. No.: B13562351
M. Wt: 195.69 g/mol
InChI Key: AVIIEPVHPAZZLO-UHFFFAOYSA-N
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Description

[4-(Dimethylamino)oxan-4-yl]methanolhydrochloride is a chemical compound with the molecular formula C8H18ClNO2 It is a hydrochloride salt of [4-(dimethylamino)oxan-4-yl]methanol, which is characterized by the presence of a dimethylamino group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(dimethylamino)oxan-4-yl]methanolhydrochloride typically involves the reaction of [4-(dimethylamino)oxan-4-yl]methanol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process can be summarized as follows:

    Starting Material: [4-(dimethylamino)oxan-4-yl]methanol

    Reagent: Hydrochloric acid (HCl)

    Reaction Conditions: The reaction is typically conducted at room temperature with constant stirring to ensure complete dissolution of the starting material in the acid solution.

    Product Isolation: The resulting this compound is isolated by evaporation of the solvent, followed by recrystallization from an appropriate solvent to obtain pure crystals.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

[4-(Dimethylamino)oxan-4-yl]methanolhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

[4-(Dimethylamino)oxan-4-yl]methanolhydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of [4-(dimethylamino)oxan-4-yl]methanolhydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity. The oxane ring structure provides stability and specificity in binding to these targets. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    [4-(Dimethylamino)oxan-4-yl]methanol: The parent compound without the hydrochloride salt.

    [4-(Methylamino)oxan-4-yl]methanolhydrochloride: A similar compound with a methylamino group instead of a dimethylamino group.

    [4-(Ethylamino)oxan-4-yl]methanolhydrochloride: A compound with an ethylamino group.

Uniqueness

[4-(Dimethylamino)oxan-4-yl]methanolhydrochloride is unique due to the presence of the dimethylamino group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

[4-(dimethylamino)oxan-4-yl]methanol;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-9(2)8(7-10)3-5-11-6-4-8;/h10H,3-7H2,1-2H3;1H

InChI Key

AVIIEPVHPAZZLO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCOCC1)CO.Cl

Origin of Product

United States

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